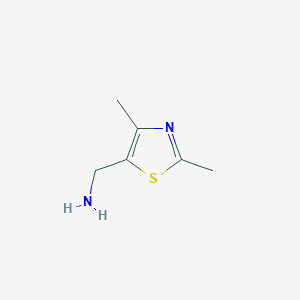

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4-6(3-7)9-5(2)8-4/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTDYSAMTDHVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649203 | |

| Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165736-07-2 | |

| Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethyl-1,3-thiazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine, a valuable building block in medicinal chemistry. This document details two primary synthesis routes, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

The this compound moiety is a key component in the development of various pharmacologically active compounds. Its synthesis is a critical step in the discovery and development of new therapeutic agents. This guide outlines two robust and well-documented synthetic pathways, starting from the construction of the 2,4-dimethylthiazole core, followed by functionalization at the 5-position and subsequent conversion to the target primary amine.

The two primary routes detailed are:

-

Route A: Via formylation of 2,4-dimethylthiazole followed by reductive amination.

-

Route B: Via halogenation and cyanation of 2,4-dimethylthiazole, followed by nitrile reduction.

Synthesis Pathways

The overall synthetic strategy involves a multi-step process, beginning with the formation of the thiazole ring, followed by the introduction of a functional group at the C5 position, and culminating in the formation of the aminomethyl group.

Caption: Overview of the two primary synthetic routes to this compound.

Step 1: Synthesis of 2,4-Dimethylthiazole

The foundational step for both synthetic routes is the construction of the 2,4-dimethylthiazole core. The Hantzsch thiazole synthesis is the most common and efficient method for this transformation.[1][2][3][4]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is adapted from a procedure in Organic Syntheses.[1]

Reaction: Thioacetamide + Chloroacetone → 2,4-Dimethylthiazole

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| Acetamide | 59.07 | 5.08 | 300 g |

| Phosphorus Pentasulfide (P₂S₅) | 222.27 | 0.9 | 200 g |

| Chloroacetone | 92.53 | 4.97 | 400 mL |

| Dry Benzene | 78.11 | - | 350 mL |

| 5 N Sodium Hydroxide (NaOH) | 40.00 | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

| Ether | 74.12 | - | As needed |

Procedure:

-

In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.

-

Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.

-

Add 20 mL of a mixture of 400 mL (4.97 moles) of chloroacetone and 150 mL of dry benzene to the flask.

-

Gently heat the mixture in a water bath to initiate the exothermic reaction. Once the reaction starts, remove the water bath.

-

Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.

-

After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

-

Add approximately 750 mL of water to the mixture with shaking. After 30 minutes, transfer the mixture to a separatory funnel.

-

Discard the upper reddish benzene layer.

-

Make the lower aqueous layer alkaline with 5 N sodium hydroxide solution.

-

Separate the upper black layer of crude thiazole and extract the aqueous layer with five 120-mL portions of ether.

-

Combine the crude thiazole and the ethereal extracts and dry over anhydrous sodium sulfate.

-

Filter and remove the ether by distillation from a steam bath.

-

Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150 °C.

-

Redistill the collected fraction to obtain pure 2,4-dimethylthiazole (boiling point 143–145 °C).

Expected Yield: 210–230 g (41–45% based on phosphorus pentasulfide).[1]

Caption: Hantzsch synthesis of 2,4-dimethylthiazole.

Route A: Via Formylation and Reductive Amination

This route involves the introduction of a formyl group at the 5-position of the thiazole ring, followed by conversion of the resulting aldehyde to the target amine.

Step 2A: Vilsmeier-Haack Formylation of 2,4-Dimethylthiazole

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7]

Reaction: 2,4-Dimethylthiazole + Vilsmeier Reagent (POCl₃/DMF) → 2,4-Dimethylthiazole-5-carbaldehyde

Experimental Protocol (General Procedure):

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 2,4-Dimethylthiazole | 113.18 | 1.0 | 113.2 g |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 | 168.7 g (102 mL) |

| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 | 219.3 g (232 mL) |

| Dichloromethane (DCM) | 84.93 | - | 500 mL |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool a solution of N,N-dimethylformamide (3.0 eq) in dichloromethane to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Cool the mixture back to 0 °C and add a solution of 2,4-dimethylthiazole (1.0 eq) in dichloromethane dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,4-dimethylthiazole-5-carbaldehyde.

Expected Yield: Moderate to good yields are typically reported for Vilsmeier-Haack formylations of electron-rich heterocycles.

Step 3A: Reductive Amination of 2,4-Dimethylthiazole-5-carbaldehyde

Reductive amination is a versatile method for converting aldehydes and ketones into amines.[8][9][10][11][12]

Reaction: 2,4-Dimethylthiazole-5-carbaldehyde + NH₃ + [Reducing Agent] → this compound

Experimental Protocol:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 2,4-Dimethylthiazole-5-carbaldehyde | 141.19 | 1.0 | 141.2 g |

| Ammonia (7 N solution in Methanol) | 17.03 | 10.0 | ~1.4 L |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 56.7 g |

| Methanol (MeOH) | 32.04 | - | 1 L |

| Dichloromethane (DCM) | 84.93 | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

Dissolve 2,4-dimethylthiazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottomed flask.

-

Add a 7 N solution of ammonia in methanol (10 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and portion-wise add sodium borohydride (1.5 eq) to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with dichloromethane (3 x 200 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia gradient) or by distillation under reduced pressure to yield this compound.

Expected Yield: Good to high yields are generally achieved in reductive amination reactions.

Route B: Via Cyanation and Nitrile Reduction

This alternative route involves the introduction of a nitrile group at the 5-position, which is then reduced to the primary amine.

Step 2B: Halogenation and Cyanation of 2,4-Dimethylthiazole

This two-step sequence first introduces a halogen (typically bromine) at the 5-position, which is then displaced by a cyanide group.

Reaction Sequence:

-

2,4-Dimethylthiazole + NBS → 5-Bromo-2,4-dimethylthiazole

-

5-Bromo-2,4-dimethylthiazole + CuCN → 2,4-Dimethylthiazole-5-carbonitrile

Experimental Protocol (General Procedure):

Part 1: Bromination

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 2,4-Dimethylthiazole | 113.18 | 1.0 | 113.2 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 186.9 g |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | 1 L |

| Benzoyl Peroxide (initiator) | 242.23 | 0.02 | 4.8 g |

Procedure:

-

Dissolve 2,4-dimethylthiazole (1.0 eq) in carbon tetrachloride in a flask protected from light.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours, or until TLC indicates completion.

-

Cool the mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2,4-dimethylthiazole, which can be purified by distillation.

Part 2: Cyanation (Rosenmund-von Braun Reaction)

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 5-Bromo-2,4-dimethylthiazole | 192.08 | 1.0 | 192.1 g |

| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 | 107.5 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 500 mL |

Procedure:

-

In a flask equipped with a reflux condenser and mechanical stirrer, combine 5-bromo-2,4-dimethylthiazole (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF.

-

Heat the mixture to reflux (around 150-160 °C) for 4-6 hours.

-

Cool the reaction mixture and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent. Purify the residue by column chromatography or recrystallization to obtain 2,4-dimethylthiazole-5-carbonitrile.

Step 3B: Reduction of 2,4-Dimethylthiazole-5-carbonitrile

The nitrile group is readily reduced to a primary amine using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).[13][14][15][16]

Reaction: 2,4-Dimethylthiazole-5-carbonitrile + LiAlH₄ → this compound

Experimental Protocol:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 2,4-Dimethylthiazole-5-carbonitrile | 138.19 | 1.0 | 138.2 g |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 | 75.9 g |

| Anhydrous Diethyl Ether or THF | - | - | 1.5 L |

| Water | 18.02 | - | As needed |

| 15% Aqueous Sodium Hydroxide | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

In a large, dry, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, suspend lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,4-dimethylthiazole-5-carbonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether or THF.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to give the crude amine.

-

Purify by distillation under reduced pressure to obtain this compound.

Expected Yield: High yields are common for the LiAlH₄ reduction of nitriles.

Caption: Experimental workflows for the synthesis of the target compound.

Conclusion

This technical guide has detailed two effective and reproducible synthetic pathways for the preparation of this compound. Both routes offer viable options for researchers, with the choice of pathway potentially depending on the availability of starting materials, reagent handling considerations (e.g., toxicity of cyanide salts, reactivity of LiAlH₄), and desired scale of synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis of this important chemical intermediate in a laboratory setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. benchchem.com [benchchem.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 10. organicreactions.org [organicreactions.org]

- 11. ics-ir.org [ics-ir.org]

- 12. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Chemical Properties of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine, a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. Thiazole moieties are prevalent in a wide array of biologically active compounds, and understanding the physicochemical characteristics, synthesis, and potential biological interactions of novel derivatives is crucial for the development of new therapeutic agents.[1] This document collates available data on the subject compound, outlines plausible synthetic routes and experimental protocols, and discusses its potential biological significance in the context of related thiazole-containing molecules. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

This compound is a primary amine attached to a 2,4-dimethyl-substituted thiazole ring at the 5-position. It is also known as (2,4-dimethylthiazol-5-yl)methanamine. The compound exists as a free base and can be formulated as a dihydrochloride salt for improved stability and solubility.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | (2,4-dimethyl-1,3-thiazol-5-yl)methanamine | - |

| CAS Number (Free Base) | 165736-07-2 | [2][3][4][5][6] |

| CAS Number (Dihydrochloride) | 1185293-90-6 | [7][8][9] |

| Molecular Formula (Free Base) | C₆H₁₀N₂S | [2][3] |

| Molecular Weight (Free Base) | 142.22 g/mol | [7] |

| Molecular Formula (Dihydrochloride) | C₆H₁₀N₂S·2HCl | [7] |

| Molecular Weight (Dihydrochloride) | 215.15 g/mol | |

| Boiling Point (Free Base) | 243.3°C at 760 mmHg | [2] |

| Flash Point (Free Base) | 101°C | [2] |

| Density (Free Base) | 1.14 g/cm³ | [2] |

| Refractive Index (Free Base) | 1.568 | [2] |

Note: Some physical properties are sourced from chemical suppliers and may not have been determined through rigorous, peer-reviewed experimentation.

Synthesis and Experimental Protocols

A logical synthetic pathway would involve the formation of 2,4-dimethylthiazole-5-carbonitrile, followed by its reduction to the target primary amine.

Proposed Synthetic Pathway

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. (2,4-dimethyl-1,3-thiazol-5-yl)methanamine165736-07-2,Purity96%_Chemos GmbH [molbase.com]

- 3. (2,4-Dimethylthiazol-5-yl)methanamine | 165736-07-2 [sigmaaldrich.com]

- 4. AB493036 | CAS 165736-07-2 – abcr Gute Chemie [abcr.com]

- 5. 165736-07-2|(2,4-Dimethylthiazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride | 1185293-90-6 | KXB29390 [biosynth.com]

- 8. 1185293-90-6|(2,4-Dimethylthiazol-5-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 9. AB266626 | CAS 1185293-90-6 – abcr Gute Chemie [abcr.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Potential Core Mechanism of Action of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and databases reveals no specific information regarding the mechanism of action, biological targets, or pharmacological profile of the compound 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine. Therefore, this document provides a detailed overview of the known mechanisms of action for structurally related thiazole-containing compounds to serve as a predictive guide for researchers, scientists, and drug development professionals. The information presented herein is based on the broader class of thiazole derivatives and should not be directly attributed to this compound without experimental validation.

Introduction to the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Thiazole-containing compounds have been developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[2][3] The versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[4]

Potential Mechanisms of Action and Biological Targets

Based on the activities of structurally analogous compounds, this compound could potentially exhibit one or more of the following mechanisms of action.

Thiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms that target key cellular processes involved in cancer progression.[5][6]

-

Kinase Inhibition: A prominent mechanism of action for many thiazole-containing anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[7]

-

Tyrosine Kinase Inhibitors (TKIs): Several thiazole derivatives function as TKIs. For instance, Dasatinib, a 2-aminothiazole derivative, is a potent inhibitor of a broad spectrum of tyrosine kinases, including Src and Abl kinases.[7] By blocking these kinases, such compounds can inhibit cancer cell proliferation, survival, and metastasis.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Some thiazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[5][6]

-

-

Tubulin Polymerization Inhibition: The microtubule network, composed of tubulin polymers, is essential for cell division. Thiazole-containing compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6]

-

Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways.[5][6]

-

Topoisomerase and HDAC Inhibition: Some thiazole compounds have been found to inhibit topoisomerases, enzymes that are critical for DNA replication and repair, and histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.[5][6]

The thiazole scaffold is present in numerous natural and synthetic antimicrobial agents.[8]

-

Inhibition of Bacterial Cell Wall Synthesis: Some thiazole derivatives may act by inhibiting enzymes essential for the synthesis of the bacterial cell wall, leading to cell lysis.

-

Disruption of Metabolic Pathways: Thiazole-containing compounds can interfere with vital metabolic pathways in microorganisms. For example, sulfathiazole, an older antibiotic, inhibits the synthesis of folic acid, which is necessary for bacterial growth.[8]

Thiazole derivatives have demonstrated significant anti-inflammatory properties.[2][3]

-

Inhibition of Pro-inflammatory Enzymes: These compounds can inhibit enzymes such as cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators like prostaglandins.

-

Modulation of Inflammatory Signaling Pathways: Thiazole derivatives can also modulate key inflammatory signaling pathways, such as the NF-κB pathway, to reduce the expression of pro-inflammatory cytokines.[5]

Data Presentation

The following tables summarize the diverse biological activities and molecular targets of various thiazole derivatives, providing a reference for the potential activities of this compound.

Table 1: Anticancer Activities of Thiazole Derivatives

| Mechanism of Action | Specific Target(s) | Example Compound Class | Reference |

| Kinase Inhibition | Src, Abl, EGFR, VEGFR, PI3K, Akt, mTOR | 2-Aminothiazoles (e.g., Dasatinib) | [5][6][7] |

| Tubulin Polymerization Inhibition | Tubulin | Various synthetic thiazoles | [5][6] |

| Apoptosis Induction | Caspase activation, Bcl-2 family modulation | Benzothiazoles, Imidazothiazoles | [5][6] |

| Topoisomerase Inhibition | Topoisomerase I/II | Substituted thiazoles | [5][6] |

| HDAC Inhibition | Histone Deacetylases | Thiazole-containing hydroxamates | [5][6] |

Table 2: Antimicrobial and Anti-inflammatory Activities of Thiazole Derivatives

| Activity | Mechanism of Action | Specific Target(s) | Example Compound Class | Reference |

| Antibacterial | Folic acid synthesis inhibition | Dihydropteroate synthase | Sulfathiazole | [8] |

| Antifungal | Ergosterol biosynthesis inhibition | Lanosterol 14α-demethylase | Azole antifungals | [9] |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes | COX-1, COX-2 | Fanetizole, Meloxicam | [4] |

| Anti-inflammatory | Modulation of signaling pathways | NF-κB | Benzothiazoles | [5] |

Experimental Protocols

Detailed experimental protocols for assessing the potential biological activities of a novel thiazole derivative would include:

-

In Vitro Kinase Assays: To evaluate the inhibitory activity against a panel of protein kinases, radiometric or fluorescence-based assays are typically employed. For example, a common method involves measuring the transfer of radiolabeled phosphate from ATP to a substrate peptide by the kinase in the presence of varying concentrations of the test compound.

-

Cell Proliferation Assays: The antiproliferative effects on various cancer cell lines can be determined using assays such as the MTT or SRB assay. These colorimetric assays measure cell viability and can be used to calculate the IC50 (half-maximal inhibitory concentration) of the compound.

-

Tubulin Polymerization Assay: The effect on tubulin polymerization can be assessed in vitro by monitoring the change in turbidity of a tubulin solution upon the addition of the test compound.

-

Apoptosis Assays: The induction of apoptosis can be confirmed using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity using specific substrates.

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) against various bacterial and fungal strains can be determined using broth microdilution or agar dilution methods according to CLSI guidelines.

-

Anti-inflammatory Assays: The anti-inflammatory activity can be evaluated by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages using ELISA.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and processes that are often targeted by thiazole-containing compounds.

Figure 1. Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole derivative.

Figure 2. Potential mechanism of tubulin polymerization inhibition by a thiazole derivative.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the extensive research on the thiazole scaffold provides a strong foundation for predicting its potential biological activities. Based on the existing literature, this compound could plausibly act as an inhibitor of protein kinases, a disruptor of microtubule dynamics, or a modulator of inflammatory pathways. Further experimental investigation is required to determine the precise molecular targets and cellular effects of this compound and to validate any of the potential mechanisms of action outlined in this guide.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. The specific substitution pattern of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine presents a unique starting point for the exploration of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of its structural analogs. Particular focus is given to their potential as anticancer agents, with detailed experimental protocols and an exploration of their interaction with key signaling pathways.

Synthesis of Structural Analogs

The primary route for the synthesis of this compound and its analogs is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the core scaffold, 3-bromo-2,4-pentanedione can be reacted with thioformamide. Subsequent modifications can be introduced at various positions.

General Synthetic Scheme

A generalized synthetic pathway for producing N-substituted analogs of this compound is outlined below. This typically involves the initial formation of the thiazole ring followed by functional group manipulations to introduce the aminomethyl moiety and subsequent N-substitution.

Spectroscopic and Synthetic Elucidation of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive analytical framework for the novel compound 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine. Due to the absence of this specific molecule in currently indexed scientific literature, this guide furnishes a predictive overview of its spectroscopic characteristics (NMR, IR, MS) alongside a plausible synthetic pathway and detailed experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the synthesis and analysis of novel thiazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.90 | s | 2H | -CH₂-NH₂ |

| ~2.65 | s | 3H | Thiazole-C2-CH₃ |

| ~2.40 | s | 3H | Thiazole-C4-CH₃ |

| ~1.50 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Thiazole C2 |

| ~150 | Thiazole C4 |

| ~125 | Thiazole C5 |

| ~40 | -CH₂-NH₂ |

| ~19 | Thiazole-C2-CH₃ |

| ~16 | Thiazole-C4-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretch (primary amine) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1620 | Medium | N-H bend (scissoring) |

| ~1550 | Strong | C=N stretch (thiazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1050 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 141 | [M-NH₂]⁺ |

| 126 | [M-CH₂NH₂]⁺ |

| 115 | [C₅H₅NS]⁺ |

Proposed Synthesis and Experimental Protocols

A viable synthetic route to this compound could involve the reduction of the corresponding nitrile, 2,4-dimethyl-1,3-thiazole-5-carbonitrile.

Synthesis Workflow

Detailed Experimental Protocols

Synthesis of this compound:

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2,4-dimethyl-1,3-thiazole-5-carbonitrile in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.

-

For ¹H NMR, standard acquisition parameters are used, including a sufficient relaxation delay to ensure accurate integration.

-

For ¹³C NMR, a proton-decoupled sequence is utilized to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy:

-

A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

-

The background spectrum is subtracted to obtain the final spectrum of the compound.

Mass Spectrometry (MS):

-

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

For electron ionization (EI), a standard electron energy of 70 eV is used to induce fragmentation.

-

The mass-to-charge ratios (m/z) of the resulting ions are detected and plotted to generate the mass spectrum.

Signaling Pathways and Biological Activity

A thorough search of scientific databases reveals no currently documented signaling pathways or specific biological activities for this compound. Thiazole moieties are present in a wide range of biologically active compounds, suggesting that this novel molecule could be a candidate for various screening programs to determine its potential pharmacological effects.

Logical Workflow for Spectroscopic Analysis

In Vitro Metabolic Stability of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic stability of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine, a thiazole derivative of interest in drug discovery. This document outlines the common experimental protocols, potential metabolic pathways, and data interpretation relevant to assessing the metabolic fate of this compound. While specific experimental data for this compound is not publicly available, this guide utilizes representative data from structurally similar thiazole derivatives to illustrate key concepts and provide a framework for analysis.

Introduction to In Vitro Metabolic Stability

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo pharmacokinetic properties of a new chemical entity (NCE).[1][2] These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, typically in subcellular fractions like liver microsomes or in intact cells such as hepatocytes.[3][4] The primary goal is to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent capacity of the liver to metabolize a drug in the absence of physiological limitations like blood flow.[2][3]

Key parameters derived from these studies include:

-

Half-life (t½): The time required for the concentration of the parent compound to decrease by half.

-

Intrinsic Clearance (CLint): The volume of the biological matrix cleared of the drug per unit of time, normalized to the amount of protein or number of cells.

A compound with high metabolic stability (long t½, low CLint) is more likely to have a longer duration of action in the body, whereas a compound with low metabolic stability (short t½, high CLint) may be rapidly cleared, potentially limiting its therapeutic efficacy.

Experimental Protocols for Assessing Metabolic Stability

Standard in vitro systems for evaluating metabolic stability include liver microsomes, S9 fractions, and hepatocytes. Each system offers distinct advantages and provides different levels of metabolic information.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. This assay is a cost-effective, high-throughput method to assess the contribution of CYP-mediated metabolism to a compound's clearance.

Detailed Methodology:

-

Preparation of Reagents:

-

Test Compound Stock Solution: A 10 mM stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).

-

Liver Microsomes: Pooled liver microsomes from the desired species (e.g., human, rat, mouse) are thawed on ice immediately before use. A typical protein concentration for the incubation is 0.5 mg/mL.

-

NADPH Regenerating System: A solution containing cofactors necessary for CYP activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure a sustained supply of NADPH during the incubation.

-

Phosphate Buffer: A 0.1 M phosphate buffer (pH 7.4) is used as the incubation medium.

-

Quenching Solution: Ice-cold acetonitrile containing an internal standard is used to stop the metabolic reaction.

-

-

Incubation Procedure:

-

The test compound is diluted in the phosphate buffer to a final concentration (typically 1 µM).

-

The diluted compound is added to a reaction plate or microcentrifuge tubes containing the liver microsomes.

-

The mixture is pre-incubated at 37°C for approximately 5-10 minutes to allow the compound to equilibrate with the enzymes.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction in each aliquot is immediately quenched by adding it to the cold acetonitrile solution.

-

-

Sample Analysis:

-

The quenched samples are centrifuged to precipitate the microsomal proteins.

-

The supernatant is transferred to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

-

Data Analysis:

-

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

-

The natural logarithm of the percent remaining is plotted against time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).

-

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as transporters. Assays using hepatocytes provide a more comprehensive assessment of a compound's metabolic fate.

Detailed Methodology:

-

Preparation of Reagents:

-

Cryopreserved Hepatocytes: Vials of cryopreserved hepatocytes are rapidly thawed in a 37°C water bath.

-

Hepatocyte Plating and Incubation Media: Specialized media are used for plating the hepatocytes (if applicable) and for the incubation, containing necessary nutrients to maintain cell viability and metabolic activity.

-

Test Compound: The test compound is prepared as described for the microsomal assay.

-

-

Incubation Procedure:

-

Hepatocytes are either used in suspension or plated in collagen-coated plates.

-

The test compound is added to the hepatocyte suspension or the media of the plated cells at a final concentration (e.g., 1 µM).

-

The cells are incubated at 37°C in a humidified incubator with 5% CO2.

-

Samples of the cell suspension or the overlying media are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

The metabolic reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

-

Sample Analysis and Data Analysis:

-

Sample and data analysis are performed as described for the microsomal stability assay. For hepatocyte assays, CLint is typically expressed as µL/min/10^6 cells.

-

Quantitative Data Presentation (Representative)

The following tables summarize hypothetical in vitro metabolic stability data for this compound, based on typical values observed for structurally related aminothiazole compounds.

Table 1: In Vitro Metabolic Stability in Liver Microsomes

| Species | Microsomal Protein (mg/mL) | t½ (min) | CLint (µL/min/mg protein) |

| Human | 0.5 | 45.2 | 30.7 |

| Rat | 0.5 | 28.9 | 48.0 |

| Mouse | 0.5 | 18.5 | 74.9 |

| Dog | 0.5 | 55.8 | 24.8 |

| Monkey | 0.5 | 39.7 | 34.9 |

Table 2: In Vitro Metabolic Stability in Hepatocytes

| Species | Cell Density (10^6 cells/mL) | t½ (min) | CLint (µL/min/10^6 cells) |

| Human | 1.0 | 62.1 | 11.2 |

| Rat | 1.0 | 41.5 | 16.7 |

Potential Metabolic Pathways of Thiazole Derivatives

The metabolic fate of thiazole-containing compounds is diverse and is primarily driven by cytochrome P450 enzymes. The structure of this compound presents several potential sites for metabolic modification.

Key Metabolic Transformations:

-

Oxidation of the Thiazole Ring:

-

S-oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation to form a sulfoxide or sulfone.

-

N-oxidation: The nitrogen atom can also be a site of oxidation.

-

Epoxidation: The C4-C5 double bond of the thiazole ring can be epoxidized, which can lead to the formation of reactive metabolites.[5] This epoxidation can sometimes be followed by ring cleavage.

-

-

Oxidation of the Methyl Groups: The two methyl groups on the thiazole ring are potential sites for hydroxylation, which can be further oxidized to aldehydes and carboxylic acids.

-

Oxidation of the Methylene Bridge: The methylene group connecting the thiazole ring to the amine can be hydroxylated.

-

N-dealkylation/Oxidation of the Amine: The primary amine can undergo oxidation or conjugation reactions.

The formation of reactive metabolites is a key consideration for thiazole-containing compounds, as these can lead to covalent binding to cellular macromolecules and potential toxicity.[5]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for in vitro metabolic stability assays and the potential metabolic pathways for this compound.

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

Caption: Potential metabolic pathways for this compound.

Conclusion

The in vitro metabolic stability of this compound is a critical parameter for its development as a potential drug candidate. This guide has provided a comprehensive overview of the methodologies used to assess metabolic stability, presented representative data for similar compounds, and outlined the likely metabolic pathways. The primary routes of metabolism for thiazole derivatives involve oxidation of the thiazole ring and its substituents, mediated predominantly by CYP450 enzymes. A thorough understanding of these metabolic processes is essential for optimizing the pharmacokinetic profile and mitigating potential safety liabilities associated with reactive metabolite formation. The experimental protocols and workflows described herein provide a robust framework for researchers to evaluate the metabolic stability of this and other novel thiazole-containing compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]

- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]

- 5. Hologram quantitative structure-activity relationship and comparative molecular interaction field analysis of aminothiazole and thiazolesulfonamide as reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Identification for 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide outlines a comprehensive strategy for the molecular target identification of the novel compound, 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine. While specific experimental data for this compound is not yet publicly available, this document provides a detailed roadmap for its target deconvolution, leveraging established and cutting-edge methodologies. The protocols and workflows described herein are based on established practices in chemical biology and drug discovery. This guide will detail a multi-pronged approach encompassing computational prediction, affinity-based proteomics, and biophysical validation, followed by downstream signaling pathway analysis. The objective is to provide researchers with a robust framework to elucidate the mechanism of action of this and other novel thiazole derivatives.

Introduction

Thiazole-containing compounds represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The subject of this guide, this compound, is a novel entity with therapeutic potential. Identifying the direct molecular targets of this compound is a critical step in its development as a therapeutic agent. Understanding the target landscape will illuminate its mechanism of action, facilitate optimization of its efficacy and selectivity, and aid in the early prediction of potential off-target effects.

This guide presents a systematic, multi-step approach to the target identification of this compound, beginning with in silico methods to generate initial hypotheses, followed by rigorous experimental validation.

Proposed Target Identification Workflow

A logical and efficient workflow is essential for successful target identification. The proposed workflow for this compound is depicted below.

Phase 1: Computational Target Prediction

Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the potential targets of a small molecule.[1][2] These approaches utilize the chemical structure of the compound to predict its binding partners based on similarities to known ligands and the physicochemical properties of protein binding pockets.

Experimental Protocol: In Silico Target Prediction

-

Compound Preparation:

-

Generate a 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

-

-

Target Prediction using Public Databases:

-

Submit the 3D structure of the compound to various web-based target prediction servers. These servers compare the input structure against databases of known ligand-target interactions.

-

Recommended Servers:

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.

-

PharmMapper: Identifies potential targets by fitting the compound's pharmacophore features to a database of pharmacophore models derived from known protein-ligand complexes.

-

SuperPred: Predicts the ATC code of a compound and its targets based on its chemical structure.

-

-

-

Data Analysis and Hypothesis Generation:

-

Compile the lists of predicted targets from each server.

-

Prioritize targets that are consistently predicted by multiple platforms.

-

Filter the target list based on biological plausibility. For instance, given that many thiazole derivatives are kinase inhibitors, prioritize kinases in the predicted target list.

-

Data Presentation: Predicted Targets

The results of the computational analysis should be summarized in a table.

| Prediction Server | Predicted Target | Prediction Score/Probability | Target Class |

| SwissTargetPrediction | PI3Kα | 0.85 | Kinase |

| SwissTargetPrediction | mTOR | 0.79 | Kinase |

| PharmMapper | B-Raf | High | Kinase |

| SuperPred | Akt1 | High | Kinase |

| SuperPred | VEGFR2 | Medium | Kinase |

Phase 2: Experimental Target Discovery and Validation

Following the generation of in silico hypotheses, experimental approaches are necessary to identify and validate the direct binding partners of this compound in a biological context.

Affinity Chromatography-Mass Spectrometry

Affinity chromatography is a powerful technique to isolate proteins that bind to an immobilized small molecule.[3][4][5] This is followed by mass spectrometry to identify the captured proteins.

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amine coupling). The linker should be attached at a position on the molecule that is predicted to be non-essential for target binding.

-

Couple the synthesized probe to a resin (e.g., NHS-activated sepharose beads).

-

-

Affinity Purification:

-

Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed).

-

Incubate the cell lysate with the compound-conjugated resin and a control resin (without the compound) for 2-4 hours at 4°C.

-

Wash the resins extensively with a wash buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive elution with an excess of the free compound or by using a denaturing elution buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands that are unique to the compound-conjugated resin.

-

Perform in-gel digestion of the proteins with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the MS/MS data against a protein database.

-

| Protein ID (UniProt) | Protein Name | Peptide Count | Fold Enrichment (Compound vs. Control) |

| P42336 | PIK3CA | 15 | 25.3 |

| P42345 | MTOR | 12 | 18.9 |

| P15056 | BRAF | 10 | 15.2 |

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomics technique that can identify target proteins by comparing the proteomes of cells treated with a compound-conjugated probe versus a control.[6][7][8]

-

SILAC Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).

-

Allow the cells to grow for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

-

-

Affinity Purification:

-

Prepare separate lysates from the "light" and "heavy" cell populations.

-

Incubate the "heavy" lysate with the compound-conjugated resin and the "light" lysate with the control resin.

-

Wash both resins and then elute the bound proteins.

-

-

Mass Spectrometry and Data Analysis:

-

Combine the eluates from both resins in a 1:1 ratio.

-

Digest the combined protein mixture with trypsin.

-

Analyze the peptides by LC-MS/MS.

-

Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs. Proteins that are significantly enriched in the "heavy" channel are considered potential binding partners.

-

| Protein ID (UniProt) | Protein Name | Heavy/Light Ratio | p-value |

| P42336 | PIK3CA | 28.1 | <0.001 |

| P42345 | MTOR | 21.5 | <0.001 |

| P15056 | BRAF | 17.9 | <0.005 |

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm direct target engagement in a cellular context.[9][10][11] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

-

Cell Treatment:

-

Treat intact cells with this compound at a desired concentration or with a vehicle control (DMSO).

-

Incubate the cells to allow for compound uptake and target engagement.

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

-

Cell Lysis and Protein Analysis:

-

Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of the soluble target protein at each temperature point by Western blot using a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore direct binding.

-

| Target Protein | Vehicle Tagg (°C) | Compound Tagg (°C) | ΔTagg (°C) |

| PI3Kα | 52.1 | 58.3 | 6.2 |

| mTOR | 54.5 | 59.1 | 4.6 |

| B-Raf | 50.8 | 56.2 | 5.4 |

Phase 3: Downstream Signaling Pathway Analysis

Once direct targets are identified and validated, the next step is to investigate the functional consequences of compound binding on the relevant signaling pathways. Based on the putative targets identified in the hypothetical examples above (PI3K, mTOR, B-Raf), the PI3K/Akt/mTOR and B-Raf/MEK/ERK pathways are logical candidates for investigation.

PI3K/Akt/mTOR Pathway

B-Raf/MEK/ERK Pathway

Experimental Protocol: Western Blot Analysis

-

Cell Culture and Treatment:

-

Culture a relevant cell line to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time course.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the total and phosphorylated forms of the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein.

-

Compare the levels of protein phosphorylation in the compound-treated samples to the vehicle control.

-

Data Presentation: Pathway Modulation

| Treatment | p-Akt/Total Akt (Fold Change) | p-mTOR/Total mTOR (Fold Change) | p-ERK/Total ERK (Fold Change) |

| Vehicle | 1.0 | 1.0 | 1.0 |

| Compound (1 µM) | 0.45 | 0.52 | 0.68 |

| Compound (10 µM) | 0.12 | 0.21 | 0.31 |

Conclusion

The target identification of a novel compound such as this compound is a multifaceted process that requires a combination of computational and experimental approaches. The workflow and protocols detailed in this guide provide a comprehensive framework for researchers to systematically unravel the molecular targets and mechanism of action of this and other small molecules. Successful execution of these studies will be instrumental in advancing promising compounds through the drug development pipeline.

References

- 1. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 4. conductscience.com [conductscience.com]

- 5. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 6. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Preliminary Toxicity Assessment of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

Disclaimer: This document provides a preliminary toxicity assessment of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine based on available data for structurally related compounds. No direct toxicity studies for this compound were found in the public domain. Therefore, the information presented herein is inferential and should be used for research and informational purposes only. Further experimental validation is required for a definitive safety profile.

Executive Summary

This report synthesizes available toxicological data on compounds structurally related to this compound to provide a preliminary hazard assessment. The thiazole moiety is a common scaffold in pharmacologically active compounds, and derivatives have shown a range of biological activities, including cytotoxicity against cancer cell lines. Based on data from analogous structures, this compound may be toxic if swallowed and could cause skin, eye, and respiratory irritation. A definitive toxicological profile, including acute and chronic toxicity, genotoxicity, and reproductive toxicity, is not available and requires experimental investigation.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine |

| CAS Number | 185390-26-9 |

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol |

| Structure | (Image of the chemical structure would be placed here) |

Toxicological Data (from Structurally Related Compounds)

Acute Toxicity

Direct acute toxicity data for the target compound is unavailable. However, a Safety Data Sheet for the structurally similar compound, 2,4-Dimethyl-5-Acetyl Thiazole, reports an oral LD50.

Table 1: Acute Oral Toxicity of a Structurally Related Compound

| Compound | Test Species | Route | LD50 | GHS Classification | Reference |

| 2,4-Dimethyl-5-Acetyl Thiazole | Not specified (ATE) | Oral | 100 mg/kg | Acute toxicity - oral 3 (H301: Toxic if swallowed) | [1] |

ATE: Acute Toxicity Estimate

Irritation and Sensitization

Safety data sheets for various thiazole derivatives indicate potential for irritation.

Table 2: Irritation Potential of Structurally Related Thiazole Derivatives

| Compound | Effect | GHS Classification | Reference |

| 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride | Causes severe skin burns and eye damage | Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1 | [2] |

| Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine | Causes skin and serious eye irritation, may cause respiratory irritation | Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3) | [3] |

| Methenamine Hippurate | Causes skin irritation, serious eye irritation, and may cause an allergic skin reaction | Skin irritation 2, Eye irritation 2A, Sensitization - skin 1 | [4] |

Based on these data, it is prudent to handle this compound as a potential skin, eye, and respiratory irritant.

Cytotoxicity

Numerous studies have demonstrated the cytotoxic potential of various thiazole derivatives against human cancer cell lines. This suggests that the thiazole scaffold can be associated with cellular toxicity.

Table 3: In Vitro Cytotoxicity of Thiazole Derivatives against Human Cancer Cell Lines

| Compound Class | Cell Lines Tested | IC50 Range (µM) | Reference |

| Thiazole–amino acid hybrids | A549 (lung), HeLa (cervical), MCF-7 (breast) | 2.07–8.51 | [5] |

| Thiazole incorporated phthalimide derivatives | MCF-7 (breast), MDA-MB-468 (breast), PC-12 (pheochromocytoma) | 0.2 - 0.6 | [6] |

| Thiazole/thiadiazole carboxamide derivatives | A549 (lung), HT-29 (colon), MDA-MB-231 (breast) | 0.68 - 3.94 | [7] |

These findings indicate that while potentially useful as anti-cancer agents, thiazole derivatives can exhibit significant cytotoxicity. The effect on non-cancerous cells has not been extensively reported in the available literature.

Genotoxicity

No direct genotoxicity data for this compound was found. Studies on other heterocyclic compounds are available. For instance, a study on 3-Methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione, a thiadiazine derivative, showed an increase in sister chromatid exchanges in human lymphocytes at certain concentrations, though it did not significantly increase DNA damage in the comet assay[8]. Another study on 2,4-dichlorophenoxyacetic acid dimethylamine salt demonstrated induction of DNA damage and sister chromatid exchanges in CHO cells[9]. These studies highlight the potential for nitrogen- and sulfur-containing heterocyclic compounds to interact with genetic material.

Experimental Protocols

MTT Cytotoxicity Assay (General Protocol)

The cytotoxic effects of thiazole derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Visualizations

General Workflow for In Vitro Cytotoxicity Testing

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Hypothesized Hazard Relationship

Caption: Inferred potential hazards of this compound based on data from related compounds.

Conclusion and Recommendations

-

Acute Toxicity: The compound may be toxic if ingested, warranting careful handling and avoidance of oral exposure.

-

Irritation: It should be treated as a potential irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (gloves, safety glasses, and use in a well-ventilated area) is recommended.

-

Cytotoxicity: The thiazole scaffold is present in many compounds with demonstrated cytotoxicity. This suggests that this compound could also exhibit cytotoxic effects.

Recommendations for Future Research: To establish a comprehensive toxicity profile, the following studies are recommended:

-

Acute toxicity studies (oral, dermal, inhalation) to determine LD50/LC50 values.

-

In vitro cytotoxicity testing on both cancerous and non-cancerous human cell lines.

-

Genotoxicity assays (e.g., Ames test, micronucleus assay, comet assay) to assess mutagenic and clastogenic potential.

-

Skin and eye irritation/corrosion studies following OECD guidelines.

-

Repeated dose toxicity studies to evaluate potential target organs after sub-chronic exposure.

References

- 1. prod.adv-bio.com [prod.adv-bio.com]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of genotoxic effects of 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human peripheral lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine and its derivatives. This class of compounds, centered around a substituted aminomethylthiazole core, has emerged as a promising scaffold in medicinal chemistry, with potential applications in oncology and infectious diseases. This document details synthetic methodologies, summarizes key quantitative biological data, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.

Core Synthesis: The Hantzsch Thiazole Synthesis

The foundational method for the synthesis of the 2,4,5-substituted thiazole core of this compound is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, a plausible route involves the reaction of a suitably protected aminomethyl α-haloketone with thioacetamide.

Proposed Synthetic Pathway

A general synthetic approach to this compound is outlined below. The initial step involves the Hantzsch condensation to form the thiazole ring, followed by deprotection of the amine functionality.

General Experimental Protocol for Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 2,4,5-trisubstituted thiazole, which can be adapted for the synthesis of the core structure of interest.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Thioamide: Add the thioamide (1.0-1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a saturated solution of sodium bicarbonate and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by recrystallization or column chromatography.

Biological Activity and Therapeutic Potential

Derivatives of the aminothiazole scaffold have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and microbiology.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has focused on the development of thiazole derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][4]

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often hyperactivated in cancer. Aminothiazole derivatives have been shown to inhibit key kinases in this pathway, leading to the suppression of tumor growth.

The following table summarizes the in vitro anticancer activity (IC50 values) of representative aminothiazole derivatives against various cancer cell lines. It is important to note that these are analogous compounds, and the activity of this compound itself may vary.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| HepG2 (Liver) | 7.26 ± 0.44 | [5] | |

| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [5] |

| HepG2 (Liver) | 51.7 ± 3.13 | [5] | |

| Compound 15 | U87MG (Glioma) | 18.50 | [6] |

| Compound 16 | U87MG (Glioma) | 47 | [6] |

| Compound 17 | U87MG (Glioma) | 75 | [6] |

| Compound 3 | Average (59 cell lines) | 15.72 (GI50) | [7] |

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.[8][9][10]

The table below presents the minimum inhibitory concentration (MIC) values for selected thiazole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | S. aureus | 0.23 - 0.70 | [8] |

| E. coli | 0.23 - 0.70 | [8] | |

| P. aeruginosa | 0.23 - 0.70 | [8] | |

| Compound 8 | C. albicans | 0.08 - 0.23 | [8] |

| Compound 9 | C. albicans | 0.06 - 0.23 | [8] |

| Compound 13 | MRSA | 50 - 75 | [10] |

| E. coli | 50 - 75 | [10] | |

| A. niger | 50 - 75 | [10] | |

| Compound 14 | MRSA | 50 - 75 | [10] |

| E. coli | 50 - 75 | [10] | |

| A. niger | 50 - 75 | [10] |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in vivo assays are required.

General Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of a new chemical entity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-